

# encequidar phase III trial results validation

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## Compound Focus: Encequidar

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## Efficacy and Safety Comparison

This table summarizes the key efficacy and safety outcomes from the Phase III clinical trial (KX-ORAX-001) comparing Oral Paclitaxel plus **Encequidar** versus IV Paclitaxel in patients with metastatic breast cancer [1].

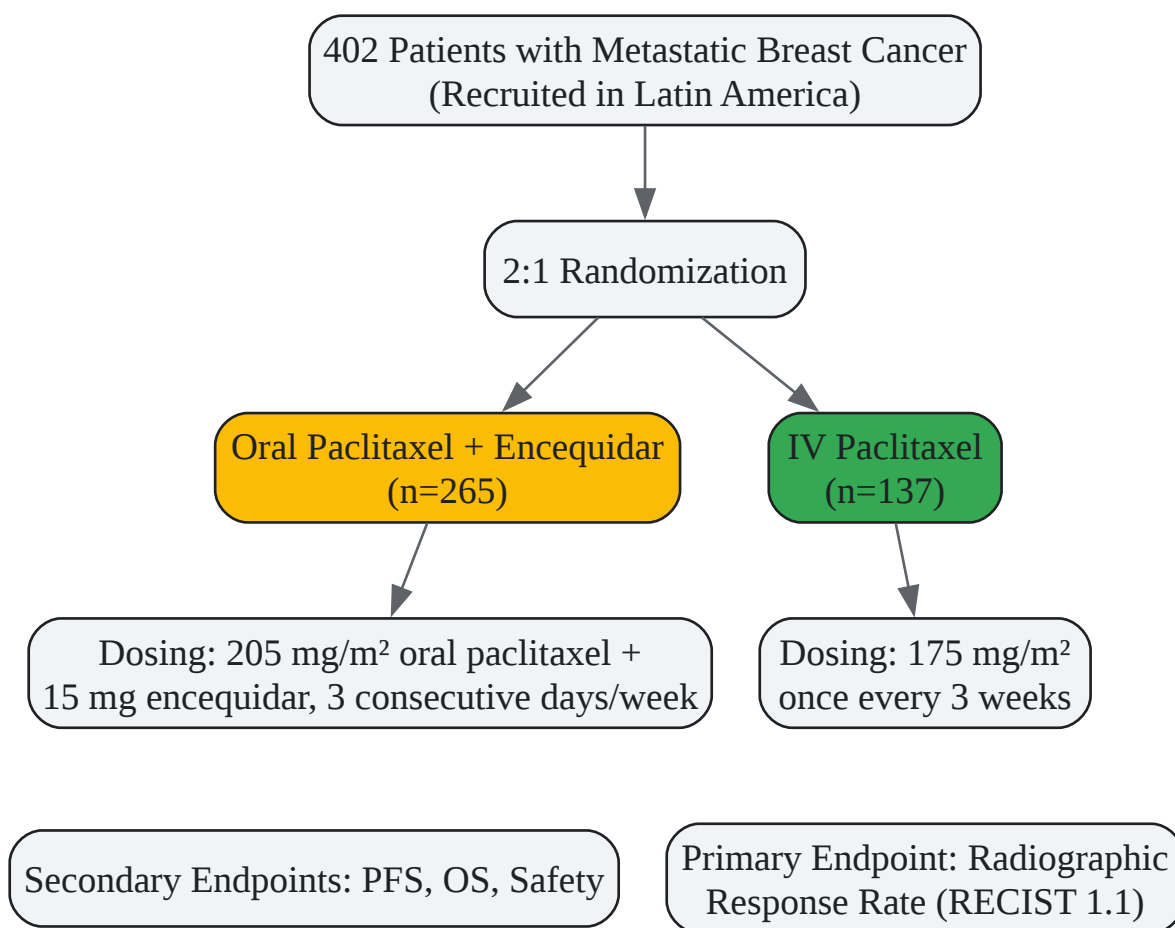
| Parameter                              | Oral Paclitaxel + Encequidar<br>(n=265) | IV Paclitaxel<br>(n=137) | P-value /<br>Hazard Ratio<br>(HR) |
|----------------------------------------|-----------------------------------------|--------------------------|-----------------------------------|
| Confirmed Response Rate (ITT)          | 36%                                     | 23%                      | P = .01 [1]                       |
| Median Progression-Free Survival (PFS) | 8.4 months                              | 7.4 months               | HR 0.768; P = .046 [1]            |
| Median Overall Survival (OS)           | 22.7 months                             | 16.5 months              | HR 0.794; P = .08 [1]             |
| Grade 3-4 Neuropathy                   | 2%                                      | 15%                      | N/A [1]                           |
| All-Grade Alopecia                     | 49%                                     | 62%                      | N/A [1]                           |

| Parameter                      | Oral Paclitaxel + Encequidar<br>(n=265)                                                 | IV Paclitaxel<br>(n=137)            | P-value /<br>Hazard Ratio<br>(HR) |
|--------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------|-----------------------------------|
| Grade 3-4 Adverse<br>Events    | 55%                                                                                     | 53%                                 | N/A [1]                           |
| Key GI & Hematologic<br>Events | Higher incidence of nausea, vomiting,<br>diarrhea, and neutropenic<br>complications [1] | Lower incidence<br>of GI events [1] | N/A                               |

The data shows that the oral regimen significantly improves the confirmed tumor response rate and shows a positive trend in survival, while offering a substantial reduction in the frequency and severity of neuropathy and alopecia. The trade-off is a higher incidence of manageable gastrointestinal side effects and neutropenic complications [1].

## Experimental Trial Design

The following diagram illustrates the design of the pivotal Phase III trial that generated the comparative data.



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### Key Methodological Details [1]:

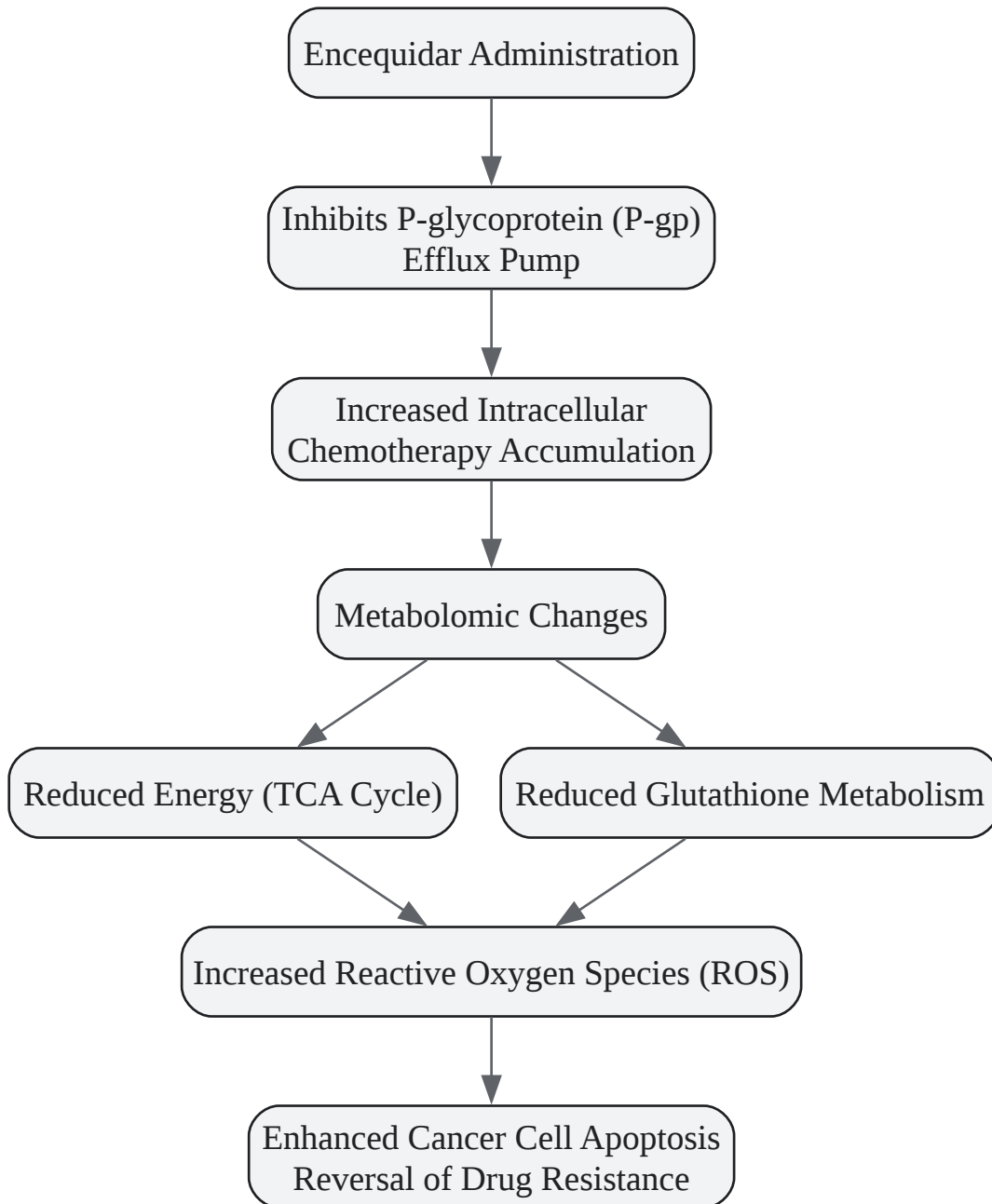
- **Population:** Women with metastatic breast cancer and adequate organ function, with at least one year since their last taxane therapy.
- **Blinding:** The study was open-label, but the primary endpoint (radiographic response) was assessed by a **blinded independent central review (BICR)** to minimize bias.
- **Statistical Analysis:** The trial was designed to demonstrate superiority on the primary endpoint of response rate. The survival endpoints (PFS and OS) were secondary and the study was not powered to show statistical superiority for these; the provided p-values are nominal.

## Mechanism of Action & Resistance Reversal

**Encequidar** is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor. P-gp is an efflux transporter in the intestinal lining that pumps many drugs, including paclitaxel, back into the gut lumen, preventing their

absorption into the bloodstream. By locally inhibiting intestinal P-gp, **encequidar** allows oral paclitaxel to be absorbed effectively [2] [3].

Furthermore, preclinical studies indicate that **encequidar**'s ability to inhibit P-gp can reverse multidrug resistance (MDR) in cancer cells. The diagram below outlines this mechanism based on a study in doxorubicin-resistant colon cancer cells [4].



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This mechanism is supported by another study in hepatocellular carcinoma organoids, which found that inhibiting ABCB1 (the gene for P-gp) with agents like **encequidar** increased intracellular doxorubicin levels and overcame resistance [5].

## Regulatory Status and Considerations

Despite the positive efficacy data, the FDA issued a Complete Response Letter in March 2021 for the New Drug Application for oral paclitaxel and **encequidar** in metastatic breast cancer [6]. The primary regulatory concerns were:

- **Potential for Bias:** The FDA expressed concern that the BICR reconciliation process could have introduced unmeasured bias [6].
- **Safety Optimization:** The agency recommended approaches to improve safety, such as dose optimization or excluding high-risk patients [6].
- **Need for a New Trial:** The FDA concluded that a new, well-conducted trial in a population representative of the US patient demographic is required for approval [6].

## Conclusion

For researchers and drug development professionals, the **encequidar** story presents a compelling case:

- **Proof of Concept:** It validates the "Orascovery" platform, demonstrating that targeted inhibition of gut P-gp can successfully enable the oral administration of IV chemotherapies [3].
- **Clear Trade-offs:** The therapy offers a distinct benefit-risk profile—superior response and reduced neuropathy at the cost of increased GI and neutropenic events, the latter being particularly relevant for patients with elevated liver enzymes [1].
- **Regulatory Hurdles:** The path to approval underscores the critical importance of trial conduct and design, especially regarding endpoint adjudication and demonstrating a favorable risk-benefit in the intended population.

The future of this product likely depends on the design and outcomes of the new clinical trial agreed upon with the FDA.

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